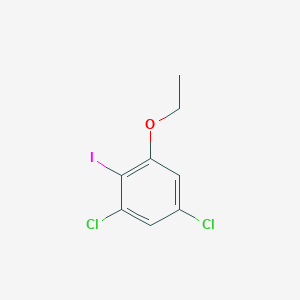
1,5-Dichloro-3-ethoxy-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-3-ethoxy-2-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-ethoxy-2-iodobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on the benzene ring with chlorine, ethoxy, and iodine groups. One common method involves the reaction of 1,3-dichloro-5-ethoxybenzene with iodine monochloride (ICl) under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-3-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,5-Dichloro-3-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-3-ethoxy-2-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, ethoxy, and iodine groups allows the compound to form various types of chemical bonds and interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,5-Dichloro-3-ethoxy-2-iodobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-2-iodobenzene: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
1,3-Dichloro-5-iodobenzene: Similar to this compound but without the ethoxy group, affecting its reactivity and applications.
1,3-Dichloro-5-ethoxybenzene: This compound lacks the iodine atom, which limits its use in certain coupling reactions.
The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a more versatile compound for various applications.
Propiedades
Número CAS |
1271523-35-3 |
|---|---|
Fórmula molecular |
C8H7Cl2IO |
Peso molecular |
316.95 g/mol |
Nombre IUPAC |
1,5-dichloro-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
Clave InChI |
VAQCNHQLEGQTEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)




![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)




